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molecular formula C6H4F6N2OS B2411598 2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 306956-12-7

2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No. B2411598
M. Wt: 266.16
InChI Key: UMAOHXPHVQUDRE-UHFFFAOYSA-N
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Patent
US08357679B2

Procedure details

Thiazol-2-amine (150 mmol, 15 g), 4 Å powdered molecular sieves (1 g) and hexafluoroacetone trihydrate (300 mmol, 65.9 g) were combined and heated to 100° C. for 16 hours. The reaction mixture was cooled, diluted with ethyl acetate (200 mL) and filtered through celite. The filtrate was concentrated under reduced pressure to give a brown liquid which crystallised on standing. The solid was collected by filtration, washed with heptane (100 mL) then diethyl ether (50 mL) and dried under vacuum to afford the title compound (12.9 g). MS (ESI) m/z 266.7 [M+H]+
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
65.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH2:6].O.O.O.[F:10][C:11]([F:19])([F:18])[C:12]([C:14]([F:17])([F:16])[F:15])=[O:13]>C(OCC)(=O)C>[NH2:6][C:2]1[S:1][C:5]([C:12]([OH:13])([C:14]([F:17])([F:16])[F:15])[C:11]([F:19])([F:18])[F:10])=[CH:4][N:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
S1C(=NC=C1)N
Step Two
Name
Quantity
65.9 g
Type
reactant
Smiles
O.O.O.FC(C(=O)C(F)(F)F)(F)F
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown liquid which
CUSTOM
Type
CUSTOM
Details
crystallised
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with heptane (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
diethyl ether (50 mL) and dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=CN1)C(C(F)(F)F)(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: CALCULATEDPERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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